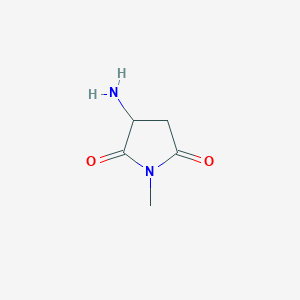

3-Amino-1-methylpyrrolidine-2,5-dione

Descripción general

Descripción

3-Amino-1-methylpyrrolidine-2,5-dione is a heterocyclic compound . It is a part of the Pyrrolidines family . The CAS number of this compound is 67513-65-9 . The molecular formula of this compound is C5H8N2O2 .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3-Amino-1-methylpyrrolidine-2,5-dione, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 3-Amino-1-methylpyrrolidine-2,5-dione consists of a five-membered pyrrolidine ring with a methyl group and an amino group attached to it . The molecular weight of this compound is 128.13 .Chemical Reactions Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For example, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-methylpyrrolidine-2,5-dione include a molecular weight of 128.13, a molecular formula of C5H8N2O2, and a high GI absorption . It is also highly soluble .Aplicaciones Científicas De Investigación

Anticonvulsant and Antinociceptive Activity

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

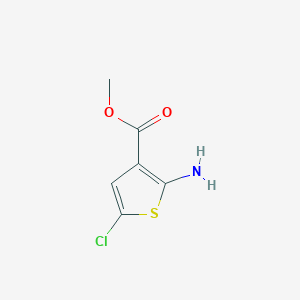

This compound has been studied for its potential anticonvulsant and antinociceptive effects. A series of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure were synthesized for this purpose .

Experimental Procedures

The anticonvulsant activity of these compounds was evaluated in animal models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests . The mechanism of action of the most active anticonvulsant compounds was assessed by their influence on the voltage-gated sodium and calcium channels as well as GABA transporter (GAT) .

Results

The most promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) in the MES and 6 Hz tests . In vitro studies of this compound showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Organocatalytic Synthesis of Pyrroles

Scientific Field

Organic Chemistry

Application Summary

The pyrrole ring, which is a part of the 3-Amino-1-methylpyrrolidine-2,5-dione structure, has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .

Experimental Procedures

Organocatalytic approaches have provided a new alternative for the construction of the pyrrole ring from the perspective of synthetic efficiency, as well as from the green chemistry point of view .

Results

A vast array of synthetic procedures has been developed for the construction of pyrroles using organocatalytic approaches .

Synthesis of Amidrazone Derived Pyrrole-2,5-Dione

Application Summary

This study aimed to synthesize new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride and evaluate their structural and biological properties .

Experimental Procedures

The synthesis involved the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .

Results

The study resulted in the successful synthesis of new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .

Inhibitory Activity on Carbonic Anhydrase Isoenzymes

Scientific Field

Biochemistry and Pharmacology

Results

The study demonstrated the potential of 3-Amino-1-methylpyrrolidine-2,5-dione as a scaffold for developing inhibitors of carbonic anhydrase isoenzymes .

Antibacterial Activity Against Gram-Negative Bacteria

Scientific Field

Microbiology and Pharmacology

Application Summary

Pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their biological activity against some bacteria strains .

Experimental Procedures

The synthesis involved the reaction of N-hydroxysuccinimide with various compounds to prepare pyrrolidine-2,5-dione derivatives . The effects of these compounds on both Gram-negative and Gram-positive bacteria were evaluated using the minimum inhibitory concentration method .

Results

The results indicated that some of the synthesized pyrrolidine-2,5-dione derivatives decreased the growth of Gram-negative bacteria .

Synthesis of Isoxazole Derivative

Application Summary

An isoxazole derivative was synthesized from N-Hydroxysuccinimide and 3-ethynylaniline in the presence of dimethylformamide .

Experimental Procedures

The reaction involves an oxa-Michael-aldol reaction followed by [3+2] annulation .

Results

The study resulted in the successful synthesis of an isoxazole derivative .

Safety And Hazards

Direcciones Futuras

The future directions of research on 3-Amino-1-methylpyrrolidine-2,5-dione and similar compounds could involve further exploration of their therapeutic potential, given their diverse applications in medicine . Further studies could also focus on the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

3-amino-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-4(8)2-3(6)5(7)9/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAOXKYXACWXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497274 | |

| Record name | 3-Amino-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methylpyrrolidine-2,5-dione | |

CAS RN |

67513-65-9 | |

| Record name | 3-Amino-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

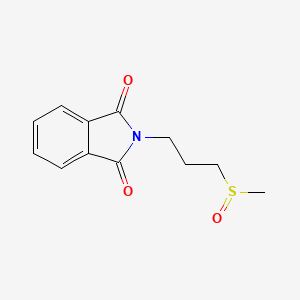

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)

![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)

![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)

![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)